molecular formula C7H14ClNO3 B1443052 4-Ethylmorpholine-2-carboxylic acid hydrochloride CAS No. 1354952-17-2

4-Ethylmorpholine-2-carboxylic acid hydrochloride

Cat. No. B1443052
M. Wt: 195.64 g/mol
InChI Key: VJUXRLUXLJLQGZ-UHFFFAOYSA-N
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Description

4-Ethylmorpholine-2-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 1354952-17-2 . It has a molecular weight of 195.65 and its IUPAC name is 4-ethyl-2-morpholinecarboxylic acid hydrochloride .


Molecular Structure Analysis

The InChI code for 4-Ethylmorpholine-2-carboxylic acid hydrochloride is 1S/C7H13NO3.ClH/c1-2-8-3-4-11-6 (5-8)7 (9)10;/h6H,2-5H2,1H3, (H,9,10);1H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

4-Ethylmorpholine-2-carboxylic acid hydrochloride is a powder . It is stored at room temperature .

Scientific Research Applications

  • Application in Covalent Organic Frameworks (COFs) Synthesis
    • Scientific Field: Material Science, Chemical Synthesis .
    • Summary of the Application: COFs containing carboxylic acid groups have shown great application potentials in many fields, including heterogeneous catalysis . “4-Ethylmorpholine-2-carboxylic acid hydrochloride” could potentially be used in the synthesis of such COFs .
    • Methods of Application: Two new carboxyl-containing COFs (Tp-DAT and DHTA-DAT) have been prepared from 2,5-diaminoterephthalic acid and benzene-1,3,5-tricarbaldehyde derivatives with different numbers of hydroxy groups .
    • Results or Outcomes: Both Tp-DAT and DHTA-DAT COFs show high activity in the ruthenium-catalyzed ortho-C–H benzylation of 2-arylpyridines. Tp-DAT COF, which is fully linked by β-ketoenamine, has high stability, good yields and high chemoselectivity for ortho-benzylation and thus exhibits advantages in heterogeneous catalytic reactions .

    Application in Nanotechnology

    • Scientific Field: Nanotechnology .
    • Summary of the Application: Carboxylic acids are currently used as surface modifiers in carbon-based nanostructures, such as carbon nanotubes, single wall and multiple walls, graphene, nanofibers, etc., with the purpose of improving the dispersion in polar solvents such as water, ethanol, methanol, ethyl acetate, etc .
    • Methods of Application: The carboxylic acids are used to modify the surface of these nanostructures to promote their dispersion and incorporation .
    • Results or Outcomes: The use of carboxylic acids as surface modifiers has improved the dispersion and incorporation of these nanostructures in polar solvents .

    Application in Polymer Synthesis

    • Scientific Field: Polymer Science .
    • Summary of the Application: Carboxylic acids are used in the synthesis of polymers, both synthetic and natural .
    • Methods of Application: Carboxylic acids can be used as monomers, additives, catalysts, etc., in the polymer synthesis process .
    • Results or Outcomes: The use of carboxylic acids in polymer synthesis has led to the production of a variety of polymers with diverse properties .

    Application in Drug Synthesis

    • Scientific Field: Pharmaceutical Chemistry .
    • Summary of the Application: Carboxylic acids are used in the synthesis of a variety of drugs .
    • Methods of Application: Carboxylic acids can be used as starting materials, intermediates, or functional groups in the synthesis of drugs .
    • Results or Outcomes: The use of carboxylic acids in drug synthesis has led to the production of a variety of pharmaceuticals .

    Application in Food Industry

    • Scientific Field: Food Science .
    • Summary of the Application: Some carboxylic acids, such as citric acid, lactic acid or fumaric acid are produced from by fermentation, most of these type of carboxylic acids are applied in the food industry .
    • Methods of Application: These acids are used as flavoring agents, preservatives, and acidity regulators .
    • Results or Outcomes: The use of carboxylic acids in the food industry has improved the taste, shelf-life, and safety of various food products .

    Application in Surface Modification

    • Scientific Field: Material Science .
    • Summary of the Application: Carboxylic acids are currently used as surface modifiers in carbon-based nanostructures, such as carbon nanotubes, single wall and multiple walls, graphene, nanofibers, etc., with the purpose of improving the dispersion in polar solvents such water, ethanol, methanol, ethyl acetate, etc .
    • Methods of Application: The carboxylic acids are used to modify the surface of these nanostructures to promote their dispersion and incorporation .
    • Results or Outcomes: The use of carboxylic acids as surface modifiers has improved the dispersion and incorporation of these nanostructures in polar solvents .

Safety And Hazards

The compound has been classified under GHS07 for safety . The hazard statements include H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

4-ethylmorpholine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.ClH/c1-2-8-3-4-11-6(5-8)7(9)10;/h6H,2-5H2,1H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJUXRLUXLJLQGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCOC(C1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethylmorpholine-2-carboxylic acid hydrochloride

CAS RN

1354952-17-2
Record name 4-ethylmorpholine-2-carboxylic acid hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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